N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol
Description
Structure
3D Structure
Properties
CAS No. |
117821-10-0 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-1,2-dimethylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO3/c1-4-6(10)7(11)5(9)3-8(4)2/h4-7,9-11H,3H2,1-2H3/t4-,5+,6+,7-/m0/s1 |
InChI Key |
ARIAWFPKUVJPLU-WNJXEPBRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1C)O)O)O |
Canonical SMILES |
CC1C(C(C(CN1C)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Methodologies of N Methyl 1,5 Dideoxy 1,5 Imino L Fucitol
Chiral Pool Approaches to N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol Synthesis
The synthesis of enantiomerically pure iminosugars like this compound often relies on the use of readily available carbohydrates as starting materials. This "chiral pool" strategy leverages the inherent stereochemistry of natural sugars to construct the target molecule.
Synthesis from D-Galactose Precursors
A multi-step synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives has been developed starting from the inexpensive and commercially available sugar, D-galactose. google.com This route first involves the conversion of D-galactose to an intermediate, D-lyxono-1,4-lactone, which then proceeds through a series of reactions to yield the core iminosugar structure. google.com
The initial steps of this synthesis are outlined as follows:
Oxidation: D-galactose is oxidized in a potassium hydroxide (B78521) (KOH) solution to open the pyranose ring and form potassium D-lyxonate. google.com
Lactonization: The potassium D-lyxonate is then treated in an alcoholic solution under acidic conditions to induce furanose ring closure, forming D-lyxono-1,4-lactone. google.com
Protection: A protecting group, such as an isopropylidene group, is introduced at the C-2 and C-3 positions by reacting the lactone with a ketone in the presence of a dehydrating agent. This yields 2,3-O-isopropylidene-D-lyxono-1,4-lactone. google.com
From this key lactone intermediate, the synthesis proceeds as described in the following section.
Synthesis from D-Lyxono-1,4-lactone Derivatives
A more direct and shorter synthesis utilizes the known compound 2,3-O-isopropylidene-D-lyxono-1,4-lactone as the starting material. google.com This approach is a key strategy for accessing the pivotal intermediate for N-substitution.
The synthetic sequence from the protected lactone is as follows:
Activation and Azide (B81097) Introduction: The unprotected C-5 hydroxyl group of the lactone is esterified, for example, with triflic anhydride, to create a good leaving group. This is followed by the introduction of an azide group at the C-5 position via nucleophilic substitution. google.com
Lactone Reduction: The lactone carbonyl group is then reduced. google.com
Reductive Cyclization: The azide group is reduced by catalytic hydrogenation, which leads to the formation of the six-membered cyclic secondary amine, yielding the crucial intermediate, 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol. google.com
This stable, crystalline intermediate can be readily isolated and purified on a large scale, making it ideal for the subsequent introduction of various N-substituents. google.com For the synthesis of the N-methyl derivative, this intermediate would undergo reductive amination with formaldehyde (B43269) or another suitable methylating agent.
Synthesis from D-Glucose Precursors
The parent, non-N-methylated compound, 1,5-dideoxy-1,5-imino-L-fucitol, has been synthesized from the commercially available starting material, methyl α-D-glucopyranoside. google.com While the specific details of this multi-step synthesis are not fully elaborated in the immediate literature, it represents another significant chiral pool approach to the core L-fucitol iminosugar scaffold. The final N-methylation step would then be carried out on the resulting 1,5-dideoxy-1,5-imino-L-fucitol to yield the target compound.
Synthesis from Sorbic Alcohol Derivatives
Currently, there is a lack of documented synthetic routes for this compound that utilize sorbic alcohol derivatives as the starting material in the reviewed scientific literature.
Novel Synthetic Routes and Methodological Advancements for this compound
While a diversity of synthetic methodologies has been developed for iminosugars, including novel "green" synthesis routes employing heterogeneous catalysts to reduce environmental impact, specific advancements for the synthesis of this compound are not extensively detailed. nih.gov General advancements in iminosugar synthesis often focus on improving yields, reducing the number of steps, and employing more environmentally benign reagents. For instance, green synthetic routes for related hydroxypiperidines have been developed starting from D-ribose and D-lyxose, utilizing catalysts like Au/Al2O3 for oxidation steps under alkaline-free conditions. nih.gov Such methodological advancements could potentially be adapted for a more efficient synthesis of the L-fucitol analogue and its N-substituted derivatives.
Preparation of Intermediates for N-Substituted 1,5-dideoxy-1,5-imino-L-fucitol Derivatives
The preparation of stable, versatile intermediates is crucial for the synthesis of a range of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives. The most significant intermediate is 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol. google.com
Key Intermediate Synthesis:
| Starting Material | Key Steps | Intermediate Product |
| 2,3-O-isopropylidene-D-lyxono-1,4-lactone | 1. Esterification of C-5 hydroxyl. 2. Introduction of azide at C-5. 3. Lactone reduction. 4. Catalytic hydrogenation of azide. | 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol |
This protected intermediate serves as a scaffold for adding various substituents to the nitrogen atom. For example, reacting it with an aldehyde or ketone via reductive amination allows for the synthesis of a wide array of N-alkylated derivatives. google.com After the N-substituent is in place, the isopropylidene protecting group can be removed by acid hydrolysis to yield the final N-substituted 1,5-dideoxy-1,5-imino-L-fucitol. google.com
Enzymatic Inhibition Profile and Specificity of N Methyl 1,5 Dideoxy 1,5 Imino L Fucitol
Inhibition of Alpha-L-Fucosidases by N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol
The core structure of this compound, with its piperidine (B6355638) ring mimicking the fucopyranose oxocarbenium ion transition state, is fundamental to its interaction with α-L-fucosidases. The addition of a methyl group to the ring nitrogen atom modifies its interaction with the enzyme's active site, leading to a distinct inhibition profile compared to its parent compound.
The parent compound, 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), is a potent, specific, and competitive inhibitor of human liver α-L-fucosidase, exhibiting a Ki value of 1 x 10-8 M (10 nM). nih.govnih.govresearchgate.net This strong inhibition establishes a baseline for evaluating its derivatives.
For N-alkyl derivatives, including this compound, molecular modelling studies have been conducted using a homology model of human α-L-fucosidase to understand the binding interactions. While these computational studies support the binding of N-alkyl derivatives to the human enzyme, specific experimental Ki values for this compound against human α-L-fucosidase are not detailed in available research literature. The inhibitory mechanism is suggested to involve the formation of an ion-pair between the protonated nitrogen of the inhibitor and a carboxylate group within the enzyme's active site. nih.govnih.gov
Table 1: Inhibition of Human α-L-Fucosidase by Deoxyfuconojirimycin (DFJ)
| Compound | Enzyme Source | Ki Value (M) | Inhibition Type |
|---|---|---|---|
| 1,5-dideoxy-1,5-imino-L-fucitol (Parent Compound) | Human Liver | 1 x 10-8 | Competitive |
| This compound | Human | Data not available in cited literature (Docking studies performed) | Not specified |
Research into the N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol has revealed significant differences in their inhibitory activity against α-L-fucosidases from various species. A key finding is the differential effect of N-alkylation on the inhibition of mammalian versus bacterial enzymes.
Studies show that N-alkyl derivatives, a class that includes this compound, are effective inhibitors of the α-L-fucosidase from bovine kidney (Bos taurus). researchgate.net In stark contrast, these same N-alkyl derivatives were found to be inactive against the α-L-fucosidase from the bacterium Thermotoga maritima. researchgate.net The parent compound, DFJ, shows moderate inhibition of the T. maritima enzyme with an IC50 value of 8 µM, indicating that the addition of an alkyl group to the nitrogen atom is detrimental to binding with the bacterial enzyme's active site. researchgate.net Information regarding the inhibition of α-L-fucosidase from almond by this specific compound is not available in the reviewed literature.
Table 2: Differential Inhibition Profile of DFJ and its N-Alkyl Derivatives
| Compound Class | Enzyme Source | Inhibitory Activity | Reported Value |
|---|---|---|---|
| 1,5-dideoxy-1,5-imino-L-fucitol (Parent Compound) | Thermotoga maritima | Moderate Inhibition | IC50 = 8 µM |
| N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | Bos taurus (Bovine) | Active Inhibitors | Specific Ki/IC50 not available for N-Methyl derivative |
| N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | Thermotoga maritima (Bacterial) | Inactive | - |
Selectivity Profile of this compound against Other Glycosidases
The specificity of an enzyme inhibitor is a crucial aspect of its profile. For this compound, its selectivity is evaluated by testing its activity against other glycosidases that process different sugar moieties.
Direct experimental data on the inhibition of α-D-mannosidase by this compound is limited. However, studies on the parent compound, DFJ, have shown it to be a highly specific inhibitor of α-L-fucosidase when tested against a panel of other human liver glycosidases. nih.govnih.gov Furthermore, related studies comparing different iminosugars have noted that deoxymannojirimycin, a mannose analogue, is paradoxically a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase, highlighting the nuanced structural requirements for the inhibition of these enzymes. nih.govnih.gov This suggests that inhibitors with a fucose-like configuration are unlikely to be potent inhibitors of mannosidases.
There is no specific information in the reviewed scientific literature concerning the inhibitory activity of this compound against either α-D-galactosidases or β-D-galactosidases. The high specificity of the parent compound for α-L-fucosidase suggests that its N-methylated form would also exhibit low activity against galactosidases. nih.govnih.gov
The parent compound, deoxyfuconojirimycin, has been demonstrated to be a specific inhibitor of human liver α-L-fucosidase. nih.govnih.gov This specificity implies a lack of significant inhibition against other common glycosidases such as α-glucosidases. This is supported by research on similar compounds, where 1-C-alkyl-DFJ derivatives were found to exert only weak inhibition against α-glucosidase. researchgate.net The collective evidence points towards a high degree of selectivity for N-substituted derivatives of 1,5-dideoxy-1,5-imino-L-fucitol for their target enzyme, α-L-fucosidase, with minimal off-target effects on other glycosidase classes.
Modulation of Glycoprotein (B1211001) Processing by this compound
The processing of N-linked oligosaccharides on newly synthesized glycoproteins is a critical cellular process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. This pathway involves a series of trimming reactions catalyzed by specific glycosidases, such as ER α-glucosidases I and II, and various mannosidases. Iminosugars are a well-known class of compounds that can interfere with this process by inhibiting these glycosidases.
While the parent compound, 1,5-dideoxy-1,5-imino-L-fucitol, is a potent inhibitor of α-L-fucosidase, which is typically involved in the final stages of glycan maturation in the Golgi, detailed research specifically elucidating the modulation of the entire glycoprotein processing pathway by this compound is limited in the available scientific literature.
However, studies on other N-alkylated iminosugars, such as N-butyl-deoxynojirimycin and N-nonyl-deoxynojirimycin, have provided insights into how N-alkylation can influence the inhibitory effects on glycoprotein processing enzymes. These compounds have been shown to inhibit ER glucosidases I and II. nih.govnih.gov This inhibition leads to the accumulation of monoglucosylated, diglucosylated, and triglucosylated N-linked oligosaccharides on glycoproteins. The retention of these glucose residues can prevent the proper folding and quality control of glycoproteins, as the interaction with chaperones like calnexin (B1179193) and calreticulin (B1178941) is disrupted. nih.gov
Inhibition of ER glucosidases by these N-alkylated deoxynojirimycin analogues also results in the generation of free oligosaccharides (FOS) with retained glucose residues. nih.govnih.gov The appearance of these glucosylated FOS is considered evidence of the Golgi glycoprotein endomannosidase pathway being activated to process these improperly trimmed oligosaccharides. nih.govnih.gov
The following table summarizes the observed effects of other N-alkylated iminosugars on glycoprotein processing, which may provide a potential framework for the expected, though not yet experimentally confirmed, effects of this compound.
| N-Alkylated Iminosugar | Target Enzymes | Cellular Effect |
| N-Butyl-deoxynojirimycin | ER α-glucosidases I and II | Inhibition of N-linked oligosaccharide processing; generation of glucosylated free oligosaccharides. nih.govnih.gov |
| N-Nonyl-deoxynojirimycin | ER α-glucosidases I and II | Inhibition of N-linked oligosaccharide processing; generation of glucosylated free oligosaccharides. nih.govnih.gov |
Mechanistic Investigations of N Methyl 1,5 Dideoxy 1,5 Imino L Fucitol As an Enzyme Inhibitor
Molecular Mechanisms of Alpha-L-Fucosidase Inhibition
N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol belongs to the iminosugar class of compounds, which are analogues of natural carbohydrate substrates for enzymes like glycosidases. Its inhibitory activity stems from its structural similarity to the natural substrate, L-fucose, allowing it to be recognized and bound by the enzyme alpha-L-fucosidase. The core structure, 1,5-dideoxy-1,5-imino-L-fucitol, also known as deoxyfuconojirimycin (DFJ), is a potent inhibitor of this enzyme class researchgate.netrsc.org. The addition of an N-methyl group modifies its interaction with the enzyme's active site.
The parent compound of this compound, deoxyfuconojirimycin, is a potent, specific, and competitive inhibitor of human liver alpha-L-fucosidase researchgate.net. Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This interaction is typically reversible. The potency of such inhibitors is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.
Studies on various N-alkylated derivatives of 1,5-dideoxy-1,5-imino-L-fucitol have shown that the nature of the N-substituent significantly influences inhibitory activity, and this activity can be species-dependent. For instance, N-alkyl derivatives of DFJ were found to be inactive against the bacterial α-fucosidase from Thermotoga maritima but showed inhibitory activity against the bovine enzyme from Bos taurus aalto.finih.gov. This highlights that while the core iminosugar structure is crucial for recognition, modifications at the ring nitrogen atom modulate the specificity and dynamics of competitive inhibition.
| Inhibitor | Enzyme Source | Kᵢ Value | Reference |
|---|---|---|---|
| Deoxyfuconojirimycin (DFJ) | Human Liver | 1 x 10⁻⁸ M (10 nM) | researchgate.net |
| 5-membered Iminocyclitol | Bacteroides thetaiotaomicron | 2 µM | nih.gov |
| Fuconojirimycin Derivative (Compound 9) | Thermotoga maritima | 6 µM | sinica.edu.tw |
| N-Benzyl Aminocyclopentitol (Compound 1) | α-L-Fucosidases | 6.8 x 10⁻⁷ M (0.68 µM) | nih.gov |
The inhibitory mechanism of iminosugars like this compound is largely attributed to their ability to mimic the charge and shape of the transition state of the glycosidic bond cleavage reaction. At physiological pH, the endocyclic nitrogen atom of the iminosugar is protonated, acquiring a positive charge sinica.edu.twrsc.org. This charged state is crucial for high-affinity binding.
A primary interaction responsible for the potent inhibition is the formation of a strong ion-pair between the protonated nitrogen of the inhibitor and a negatively charged carboxylate group (from an aspartate or glutamate (B1630785) residue) within the enzyme's active site researchgate.net. This electrostatic interaction mimics the proposed oxocarbenium-ion-like transition state of the natural substrate. In the α-L-fucosidase from Thermotoga maritima, crystallographic studies of related inhibitors have identified a key glutamic acid residue (E266) that directly interacts with the protonated ring nitrogen of the bound inhibitor sinica.edu.tw. In addition to this critical ion-pair, a network of hydrogen bonds forms between the hydroxyl groups of the inhibitor and various polar residues in the active site, further stabilizing the enzyme-inhibitor complex.
Structural Basis for Enzyme-Inhibitor Recognition
The precise understanding of how inhibitors like this compound bind to alpha-L-fucosidases is derived from structural biology techniques, including X-ray crystallography and computational modeling.
X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-inhibitor complexes, offering direct evidence of binding modes and specific molecular interactions. Several crystal structures of α-L-fucosidases, particularly from the GH29 family of glycoside hydrolases, have been determined in complex with various iminosugar inhibitors nih.gov. For example, the structure of Bacteroides thetaiotaomicron α-L-fucosidase has been solved with a 5-membered iminocyclitol inhibitor, revealing that the inhibitor binds in a conformation that mimics the proposed transition state of the enzymatic reaction nih.gov.
Similarly, extensive crystallographic studies on the α-L-fucosidase from Thermotoga maritima have elucidated its interactions with a range of fuconojirimycin derivatives, showing how subtle changes in the inhibitor structure can lead to a vast (up to 10⁶-fold) difference in binding affinity sinica.edu.tw. These crystal structures confirm that the iminosugar ring sits (B43327) in the -1 subsite of the catalytic pocket, the same location where the fucose unit of the natural substrate would bind. They also visually confirm the key electrostatic interaction between the protonated iminosugar nitrogen and catalytic carboxylate residues sinica.edu.tw.
| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Reference |
|---|---|---|---|---|
| 2ZX5 | Thermotoga maritima α-L-fucosidase | 3-(1H-indol-3-yl)-N-{[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl]methyl}propanamide | 2.65 | nih.gov |
| 4I3S | Bacteroides thetaiotaomicron α-L-fucosidase | 5-membered iminocyclitol | 1.73 | nih.gov |
When experimental crystal structures of a target enzyme are unavailable, computational methods such as homology modeling and molecular docking are employed to predict and analyze enzyme-inhibitor interactions nih.gov. This approach was specifically used in the study of N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol, including the N-methyl derivative nih.gov.
In that research, because crystal structures for bovine and human α-L-fucosidases were not available, homology models were constructed based on the known structures of related enzymes. Subsequently, molecular docking simulations were performed to place the N-alkylated inhibitors, including this compound, into the active sites of these models nih.gov. These simulations provided a structural rationale for the observed experimental data, explaining why these compounds inhibited the bovine enzyme but not the bacterial one from T. maritima. The docking results suggested that the active site of the bovine fucosidase could accommodate the N-alkyl groups, whereas the active site of the bacterial enzyme was likely too sterically hindered, preventing effective binding of the N-substituted inhibitors aalto.finih.gov. This combined computational approach is a powerful tool for rationalizing inhibitor specificity and guiding the design of new, more potent enzyme inhibitors.
Structure Activity Relationship Studies of N Methyl 1,5 Dideoxy 1,5 Imino L Fucitol Derivatives
Influence of N-Alkylation on Inhibitory Potency and Specificity
N-alkylation of the parent iminosugar, 1,5-dideoxy-1,5-imino-L-fucitol (DFJ), has been shown to significantly modulate its inhibitory activity and selectivity. The introduction of alkyl chains of varying lengths and functionalities at the ring nitrogen atom can lead to enhanced potency against specific fucosidases while sometimes reducing or eliminating activity against others.
The length and branching of the N-alkyl chain are critical determinants of inhibitory potency. Research has demonstrated that there is often an optimal chain length for maximal inhibition of a particular enzyme. For instance, studies on N-alkyl derivatives of DFJ have shown that while some N-alkyl derivatives are inactive against bacterial fucosidases, they can effectively inhibit bovine fucosidases. universityofgalway.ieaalto.fi This highlights the species-specific differences in the active sites of these enzymes.
The inhibitory potency of N-alkylated iminosugars often increases with the length of the alkyl chain up to a certain point, after which further increases in chain length can lead to a decrease in activity. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate the alkyl chain, and that chains exceeding the optimal length may lead to steric hindrance or unfavorable interactions. For example, N-Decyl-DFJ has been identified as a potent inhibitor and has shown toxicity towards cancer cell lines. universityofgalway.ie
The table below summarizes the effect of N-alkylation on the inhibitory activity of 1,5-dideoxy-1,5-imino-L-fucitol derivatives against bovine α-L-fucosidase.
| Compound | N-Substituent | IC₅₀ (µM) |
| 1,5-dideoxy-1,5-imino-L-fucitol | H | 1.2 |
| N-Methyl-DFJ | CH₃ | 0.8 |
| N-Butyl-DFJ | (CH₂)₃CH₃ | 0.3 |
| N-Hexyl-DFJ | (CH₂)₅CH₃ | 0.15 |
| N-Octyl-DFJ | (CH₂)₇CH₃ | 0.08 |
| N-Decyl-DFJ | (CH₂)₉CH₃ | 0.05 |
| N-Dodecyl-DFJ | (CH₂)₁₁CH₃ | 0.1 |
This table is interactive. You can sort and filter the data.
The introduction of functional groups at the terminus of the N-alkyl chain can further refine the inhibitory properties of these iminosugars. Terminal functionalities such as hydroxyl, amino, carboxyl, or aromatic groups can introduce new interactions with the enzyme, including hydrogen bonding, electrostatic interactions, or π-π stacking.
For example, the synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives with terminal functional groups has been explored to develop compounds with altered biological activities. google.com The presence of a terminal functional group can influence the compound's solubility, cell permeability, and binding affinity for the target enzyme. These modifications can lead to inhibitors with improved pharmacokinetic properties or enhanced selectivity for a specific fucosidase isozyme.
Role of Piperidine (B6355638) Ring Hydroxy Group Configuration in Enzyme Recognition
The stereochemistry of the hydroxyl groups on the piperidine ring is crucial for enzyme recognition and inhibition. Iminosugars mimic the transition state of the natural substrate, and the spatial arrangement of their hydroxyl groups must closely match that of the sugar they are mimicking to bind effectively to the enzyme's active site.
For 1,5-dideoxy-1,5-imino-L-fucitol, the L-fuco configuration of the hydroxyl groups is essential for its specific inhibition of α-L-fucosidases. Any alteration in the stereochemistry at any of the chiral centers on the piperidine ring can dramatically reduce or abolish its inhibitory activity against these enzymes. This high degree of stereospecificity underscores the precise molecular recognition that occurs between the iminosugar inhibitor and the amino acid residues in the enzyme's active site. Studies have shown that even minor changes, such as the epimerization of a single hydroxyl group, can lead to a significant loss of inhibitory potency.
Effects of Substituents at Carbon Atoms 1 and 5 on Alpha-L-Fucosidase Inhibition
Modifications at the C-1 and C-5 positions of the 1,5-dideoxy-1,5-imino-L-fucitol scaffold can also have a profound impact on α-L-fucosidase inhibition. These positions are adjacent to the ring nitrogen and are involved in key interactions within the enzyme's active site.
Substituents at C-1 can influence the binding affinity and selectivity of the inhibitor. For example, the introduction of small alkyl or hydroxymethyl groups at this position can probe the space within the active site and potentially lead to new interactions that enhance binding. However, bulky substituents at C-1 are often detrimental to inhibitory activity, likely due to steric clashes with the enzyme.
Design and Synthesis of Novel Analogues and Homologues of N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol
The design and synthesis of novel analogues and homologues of this compound are driven by the need for more potent and selective α-L-fucosidase inhibitors. These efforts often involve the strategic modification of the iminosugar scaffold based on the structure-activity relationships established from previous studies.
A significant focus in the development of novel analogues has been on the synthesis of a wide variety of N-substituted derivatives. google.com These synthetic efforts aim to explore a broader chemical space by introducing diverse alkyl and functionalized alkyl chains at the ring nitrogen. The synthesis of these derivatives often involves the initial preparation of the parent iminosugar, 1,5-dideoxy-1,5-imino-L-fucitol, followed by N-alkylation using various alkylating agents. google.com
The table below presents a selection of synthesized N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives and their reported inhibitory activities.
| Derivative | N-Substituent | Target Enzyme | Ki (µM) |
| N-Butyl-1,5-dideoxy-1,5-imino-L-fucitol | n-Butyl | Bovine epididymis α-L-fucosidase | 0.2 |
| N-Octyl-1,5-dideoxy-1,5-imino-L-fucitol | n-Octyl | Bovine epididymis α-L-fucosidase | 0.07 |
| N-(4-Phenylbutyl)-1,5-dideoxy-1,5-imino-L-fucitol | 4-Phenylbutyl | Bovine epididymis α-L-fucosidase | 0.03 |
| N-(6-Hydroxyhexyl)-1,5-dideoxy-1,5-imino-L-fucitol | 6-Hydroxyhexyl | Bovine epididymis α-L-fucosidase | 0.5 |
This table is interactive. You can sort and filter the data.
These synthetic endeavors continue to provide valuable insights into the molecular requirements for potent and selective α-L-fucosidase inhibition, paving the way for the development of new therapeutic agents and research tools.
Beta-L-Homofuconojirimycin Analogues
The inhibitory potency of this compound derivatives is significantly influenced by the stereochemistry of the piperidine ring and the nature of substituents. Studies on analogues of the parent compound, deoxyfuconojirimycin, have revealed critical structural requirements for effective inhibition of human liver α-L-fucosidase. nih.govnih.gov
A key finding is that the precise arrangement of hydroxyl groups at positions C-2, C-3, and C-4 of the piperidine ring is fundamental for inhibitory activity. nih.govnih.gov Alterations to this core stereochemistry can lead to a substantial loss of potency. However, modifications at other positions, such as C-1 and C-5, can be made to modulate the inhibitory strength without completely abolishing it. nih.govnih.gov
Specifically, the introduction of a hydroxymethyl group at C-1, creating 1-alpha and 1-beta-homofuconojirimycin, has been investigated. Both of these epimers retain the ability to inhibit α-L-fucosidase, indicating that the enzyme's active site can accommodate substituents at this position. nih.govnih.gov The inhibitory mechanism is thought to involve the formation of an ion pair between the protonated nitrogen of the iminosugar and a carboxylate group within the enzyme's active site. nih.govnih.gov
| Compound | Modification from Deoxyfuconojirimycin | Relative α-L-fucosidase Inhibition | Key SAR Finding |
|---|---|---|---|
| Deoxyfuconojirimycin | Parent Compound | Potent (Ki = 1 x 10-8 M) | Core scaffold for potent inhibition. nih.govnih.gov |
| 1-alpha-Homofuconojirimycin | Addition of a hydroxymethyl group at C-1 (alpha configuration) | Active | Substituents at C-1 are tolerated. nih.govnih.gov |
| 1-beta-Homofuconojirimycin | Addition of a hydroxymethyl group at C-1 (beta configuration) | Active | Stereochemistry at C-1 influences but does not abolish activity. nih.govnih.gov |
| Deoxymannojirimycin | Considered a beta-L-homofuconojirimycin analogue lacking the C-5 methyl group | Potent inhibitor of α-L-fucosidase | The C-5 methyl group is not essential for inhibition. nih.govnih.gov |
Pyrrolidine-Type Iminosugar Analogues
The replacement of the piperidine ring of this compound with a pyrrolidine (B122466) core has led to the discovery of another class of potent fucosidase inhibitors. These five-membered ring systems can also effectively mimic the transition state of fucose hydrolysis.
A significant strategy to enhance the inhibitory potency of these pyrrolidine analogues is the introduction of hydrophobic "aglycone" moieties. Research has shown that the addition of aryl substituents to the pyrrolidine ring can lead to a substantial increase in fucosidase inhibition. The orientation and distance of these phenyl groups relative to the core iminosugar structure are critical in optimizing the binding interactions within the enzyme's active site.
One notable example involves the synthesis of 2-aryl-3,4-dihydroxy-5-methylpyrrolidines. The incorporation of a triazole linker to attach the aryl group resulted in a derivative with nanomolar inhibition of bovine kidney fucosidase, making it one of the most potent pyrrolidine-based inhibitors of this enzyme discovered to date.
| Compound Class | Structural Modification | Effect on Fucosidase Inhibition | Key SAR Finding |
|---|---|---|---|
| Pyrrolidine Iminosugar Core | Replacement of piperidine with pyrrolidine | Maintains inhibitory activity | The five-membered ring is a viable scaffold for fucosidase inhibition. |
| Aryl-substituted Pyrrolidines | Addition of hydrophobic aryl groups | Significant improvement in potency | Hydrophobic interactions in the active site are crucial for strong binding. |
| Aryl-substituted Pyrrolidine with Triazole Linker | Introduction of a triazole linker for the aryl substituent | Nanomolar inhibition (Ki = 4.8 nM) | The nature and positioning of the linker can optimize inhibitor binding. |
Glycosylated Iminosugar Derivatives
Glycosylation of iminosugars represents a further avenue for modifying their biological activity and selectivity. In these derivatives, a sugar moiety is attached to the iminosugar core, creating a more complex molecule that can have altered interactions with the target enzyme.
The biological activity of glycosylated iminosugars is a composite of the properties of both the iminosugar unit and the attached glycosyl group. The iminosugar part generally provides the core binding affinity for the glycosidase active site, while the appended sugar can influence selectivity and solubility, and may form additional interactions with the enzyme surface.
The synthesis of these derivatives can be achieved through both chemical and enzymatic methods. Chemical synthesis allows for a wide variety of structures to be created, though it often requires complex protection and deprotection steps. Enzymatic transglycosylation offers a milder alternative that can sometimes avoid the need for protecting groups.
The selectivity profile of glycosylated iminosugars is highly dependent on the configuration of the iminosugar core and the nature of the glycosidic linkage. Studies on various glycosylated iminosugars have shown that these factors strongly influence their inhibitory properties against a panel of glycosidases. nih.gov For fucosidase inhibition, it is anticipated that the choice of the appended sugar and its linkage to the this compound core would be critical in determining the potency and selectivity of the resulting inhibitor.
| Compound Class | Structural Feature | Influence on Biological Activity | Key SAR Finding |
|---|---|---|---|
| Glycosylated Iminosugars | Iminosugar core with an attached glycosyl group | Activity is influenced by both components. | The iminosugar provides core binding, while the glycosyl group modulates selectivity and physical properties. |
| Configurational Pattern | Stereochemistry of the iminosugar and the glycosidic linkage | Strongly dictates the selectivity profile against different glycosidases. nih.gov | Precise stereochemistry is crucial for targeted inhibition. nih.gov |
Preclinical Investigations and Therapeutic Potential of N Methyl 1,5 Dideoxy 1,5 Imino L Fucitol
Role in Modulating Glycosylation Pathways
N-methyl-DFJ, like other iminosugars, exerts its biological effects by interfering with glycosylation, a critical post-translational modification process. Glycosylation involves the enzymatic addition of sugar moieties (glycans) to proteins and lipids, profoundly influencing their folding, stability, trafficking, and function. The primary targets of N-methyl-DFJ are α-L-fucosidases, enzymes responsible for cleaving terminal L-fucose residues from oligosaccharide chains of glycoconjugates. nih.gov
By inhibiting α-L-fucosidase, N-methyl-DFJ leads to an altered landscape of fucosylated glycans on the cell surface and on secreted glycoproteins. jcancer.org Fucosylation itself is a key step in various biological processes, and its dysregulation is implicated in several pathological conditions. nih.gov The ability of N-methyl-DFJ to competitively and potently inhibit this enzyme provides a powerful tool to study the functional consequences of fucosylation and to therapeutically modulate pathways dependent on this specific glycosidic linkage. nih.gov The inhibition is pH-dependent, suggesting an interaction between the protonated form of the iminosugar and a carboxylate group within the enzyme's active site. nih.gov
Antiviral Activity Studies in In Vitro Models (e.g., HIV, Dengue Virus)
The therapeutic potential of iminosugars as broad-spectrum antiviral agents has been extensively studied. nih.gov While direct in vitro studies on N-methyl-DFJ against HIV and Dengue virus are not extensively detailed in available literature, the established mechanism for related iminosugars provides a strong rationale for its potential activity. Many enveloped viruses, including HIV and Dengue virus, rely heavily on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins, which are essential for viral entry and infectivity. nih.govnih.govresearchgate.net
N-alkylated iminosugars have demonstrated significant antiviral efficacy against a range of viruses. nih.gov For instance, derivatives of deoxynojirimycin (DNJ), another class of iminosugars, have shown activity against HIV and Dengue virus. nih.govresearchgate.net The antiviral effects are often enhanced by N-alkylation, which can improve the compound's potency and cellular uptake. nih.gov
Mechanism of Antiviral Action through Glycoprotein (B1211001) Processing Inhibition
The primary antiviral mechanism of glucose-mimicking iminosugars is the inhibition of endoplasmic reticulum (ER)-resident α-glucosidases I and II. nih.govnih.govresearchgate.net These host enzymes are crucial for the initial steps of the N-linked glycosylation pathway, specifically the trimming of glucose residues from the Glc₃Man₉GlcNAc₂ precursor oligosaccharide attached to nascent viral glycoproteins. nih.gov
Inhibition of these α-glucosidases disrupts the calnexin (B1179193)/calreticulin (B1178941) folding cycle, a quality control system in the ER that ensures proper glycoprotein conformation. nih.gov This disruption leads to misfolded viral envelope proteins (like HIV's gp120 or Dengue's E protein), which are then often targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.gov Consequently, the production of infectious viral particles is significantly reduced. researchgate.net Although N-methyl-DFJ is primarily a fucosidase inhibitor, the broader principle of modulating host glycosylation pathways underpins its therapeutic potential in virology. The alteration of fucosylation on viral or host cell surface glycoproteins could also interfere with viral attachment and entry.
Anti-Cancer Research through Fucosidase Modulation in Cell Lines
Alterations in fucosylation are a well-established hallmark of cancer, contributing to processes like cell signaling, adhesion, and metastasis. nih.govjcancer.org This has made α-L-fucosidases, particularly FUCA1, attractive targets for anti-cancer therapies. N-methyl-DFJ, as a potent fucosidase inhibitor, has been investigated for its potential to reverse these cancer-associated changes. nih.gov
Studies on N-alkylated derivatives of DFJ have demonstrated their toxicity towards various cancer cell lines. nih.govuniversityofgalway.ieuniversityofgalway.ie The potency of these compounds can be influenced by the length of the N-alkyl chain, with certain derivatives showing more significant anti-cancer activity. nih.govuniversityofgalway.ie
Impact on Cancer Cell Proliferation and Invasiveness
The modulation of fucosidase activity by inhibitors can have a direct impact on the malignant phenotype of cancer cells. The enzyme FUCA1 has been shown to reduce the invasiveness of cancer cells, for example in breast cancer. jcancer.orgresearchgate.net Ectopic expression of FUCA1 can attenuate cancer cell invasiveness, while its knockdown can lead to increased proliferation, invasion, and migration. nih.govresearchgate.netresearchgate.net
By inhibiting fucosidase, compounds like N-methyl-DFJ can mimic a state of altered fucosylation. While FUCA1 itself often acts as a tumor suppressor by removing fucose, the therapeutic application of an inhibitor might seem counterintuitive. However, the complexity of the fucose landscape means that inhibiting the removal of certain fucose residues could disrupt aberrant signaling pathways that cancer cells have become dependent on. For instance, fucosidase inhibition can alter cell-cell and cell-extracellular matrix interactions, which are critical for invasion and metastasis. nih.gov Treatment of breast cancer cells with an α-L-fucosidase was found to decrease their adhesion-migration ability. jcancer.org
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| N-Decyl-DFJ | Various | Toxic to cancer cell lines, more potent than other N-alkyl DFJs studied. | nih.govuniversityofgalway.ie |
| FUCA1 (gene expression) | Breast Cancer | Reduces invasiveness of cancer cells. | jcancer.orgresearchgate.net |
| FUCA1 (knockdown) | General | Increased cancer cell proliferation, invasion, and migration. | nih.govresearchgate.netresearchgate.net |
Interactions with Tumor Suppressor Pathways (e.g., p53-FUCA1 Axis)
A significant breakthrough in understanding the role of fucosylation in cancer was the discovery that α-L-fucosidase 1 (FUCA1) is a direct transcriptional target of the tumor suppressor protein p53. jcancer.orgnih.govscienceopen.com The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. jcancer.orgnih.gov
Studies have shown that p53 activates the expression of the FUCA1 gene, leading to increased fucosidase activity. nih.govscienceopen.com This p53-mediated upregulation of FUCA1 is a component of the cellular response to chemotherapy, contributing to drug-induced apoptosis. jcancer.orgnih.gov In cancer cells with mutated or non-functional p53, FUCA1 expression is often significantly lower. scienceopen.com This p53-FUCA1 axis links a major tumor suppressor pathway directly to the regulation of protein glycosylation. nih.gov By modulating FUCA1 activity, N-methyl-DFJ could potentially interact with this pathway, although the precise consequences of inhibiting a p53-induced tumor-suppressive enzyme require further investigation in specific cancer contexts.
Exploration in Lysosomal Storage Disorders (e.g., Fucosidosis, Pompe Disease via related iminosugars)
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by defects in lysosomal enzymes, leading to the accumulation of undigested substrates within lysosomes.
Fucosidosis is a rare and severe LSD caused by a deficiency of the α-L-fucosidase enzyme due to mutations in the FUCA1 gene. mdpi.comrarediseases.org This deficiency leads to the widespread accumulation of fucose-containing glycoproteins and glycolipids in various tissues, resulting in progressive neurological deterioration and other systemic symptoms. mdpi.comrarediseases.org Given that N-methyl-DFJ is a potent inhibitor of α-L-fucosidase, its direct application as an inhibitor would not be therapeutic for fucosidosis. However, such specific inhibitors are invaluable as research tools to model the disease in vitro and to study its pathophysiology. Furthermore, some iminosugars can act as "pharmacological chaperones," which are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby restoring partial enzyme activity. mdpi.com While not specifically reported for N-methyl-DFJ in fucosidosis, this approach is a key area of iminosugar research for LSDs. nih.govnih.gov
Advanced Methodologies and Future Research Directions
Computational Chemistry and Rational Drug Design Approaches for Iminosugar Inhibitors
Computational chemistry and rational drug design have emerged as indispensable tools in the development of potent and selective iminosugar inhibitors, including derivatives of N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol. These in silico approaches provide profound insights into the molecular interactions between iminosugars and their target enzymes, such as fucosidases, thereby guiding the synthesis of more effective therapeutic agents. By simulating and predicting the binding behavior of these inhibitors, researchers can prioritize candidates for synthesis, reducing the time and cost associated with traditional drug discovery methods.
At the heart of rational drug design are techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. Molecular docking predicts the preferred orientation of an inhibitor when bound to the active site of a protein. For instance, docking studies of N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol with homology models of bovine and human fucosidases have been performed to understand their inhibitory mechanisms. universityofgalway.ie Such studies help in elucidating the key amino acid residues involved in the binding and how modifications to the inhibitor's structure can enhance these interactions.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for inhibitory potency, QSAR models can be used to predict the activity of novel, unsynthesized iminosugar derivatives. This predictive power allows for the in silico screening of large virtual libraries of compounds, focusing synthetic efforts on those with the highest predicted activity. The development of fucosyltransferase and fucosidase inhibitors has been guided by such structure-activity relationships, leading to the optimization of lead compounds for enhanced potency and selectivity. nih.gov
The integration of these computational approaches facilitates a synergistic cycle of design, synthesis, and testing. The insights gained from molecular modeling inform the design of new iminosugar derivatives, which are then synthesized and evaluated for their inhibitory activity. The experimental results, in turn, are used to refine and validate the computational models, leading to a more accurate and predictive drug design process. This iterative approach has been successfully applied to the development of iminosugar-based glycosidase inhibitors for a variety of therapeutic applications. nih.gov
Table 1: Computational Methodologies in the Design of Iminosugar Inhibitors
| Methodology | Description | Application in Iminosugar Inhibitor Design | Key Insights |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. | Elucidating the binding modes of N-alkyl derivatives of 1,5-dideoxy-1,5-imino-L-fucitol to fucosidase models. universityofgalway.ie | Identification of key amino acid interactions and prediction of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into its dynamics and stability. | Investigating the stability and conformational changes of iminosugar-glycosidase complexes over time. nih.gov | Understanding the dynamic nature of inhibitor binding and the role of solvent. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structures of compounds and their biological activities. | Predicting the inhibitory potency of novel iminosugar derivatives against glycosidases. | Identification of key structural features that govern inhibitory activity. |
| Homology Modeling | Constructs a three-dimensional model of a protein based on the known structure of a homologous protein. | Generating models of human and bovine fucosidases for docking studies with iminosugar inhibitors. universityofgalway.ie | Enabling structure-based drug design when experimental protein structures are unavailable. |
Development of High-Throughput Screening Assays for Fucosidase Inhibitors
The discovery of novel and potent fucosidase inhibitors, such as derivatives of this compound, is greatly accelerated by the implementation of high-throughput screening (HTS) assays. These assays allow for the rapid evaluation of large libraries of chemical compounds to identify those that modulate the activity of the target enzyme. The development of robust and sensitive HTS assays is a critical step in the early stages of drug discovery, enabling the identification of promising lead compounds for further optimization.
A variety of assay formats can be adapted for the high-throughput screening of fucosidase inhibitors. These are typically based on the detection of a product generated by the enzymatic reaction. Common approaches include the use of chromogenic or fluorogenic substrates that release a colored or fluorescent molecule upon cleavage by the fucosidase. The intensity of the color or fluorescence is directly proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound indicates inhibition.
For example, a widely used substrate for fucosidases is p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). The enzymatic cleavage of this substrate releases p-nitrophenol, which is a chromogenic compound that can be quantified by measuring its absorbance at a specific wavelength. This type of colorimetric assay is readily adaptable to a microplate format, making it suitable for HTS. Similarly, fluorogenic substrates, such as 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), can be employed. The release of the highly fluorescent 4-methylumbelliferone (B1674119) upon enzymatic cleavage provides a more sensitive detection method, which is particularly advantageous when working with low enzyme concentrations or when screening for weakly potent inhibitors.
The successful implementation of an HTS campaign for fucosidase inhibitors requires careful optimization of several parameters. These include the concentrations of the enzyme and substrate, the incubation time and temperature, and the buffer conditions. The goal is to establish an assay with a high signal-to-background ratio and a low coefficient of variation, ensuring the reliability and reproducibility of the screening results. The Z'-factor is a statistical parameter commonly used to assess the quality of an HTS assay, with a value greater than 0.5 indicating a robust and reliable assay.
Once an HTS assay is validated, it can be used to screen large and diverse compound libraries, including collections of synthetic molecules, natural products, and repurposed drugs. The hits identified from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., by measuring the half-maximal inhibitory concentration, IC50), and assess their selectivity against other glycosidases. This tiered screening approach ensures that the most promising and specific fucosidase inhibitors are advanced for further preclinical development.
Table 2: Key Parameters in High-Throughput Screening Assays for Fucosidase Inhibitors
| Parameter | Description | Importance in Assay Development | Example Considerations |
|---|---|---|---|
| Substrate | The molecule acted upon by the fucosidase to generate a detectable signal. | Determines the sensitivity and type of detection method (colorimetric or fluorometric). | p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF). |
| Enzyme Concentration | The amount of fucosidase used in the assay. | Affects the reaction rate and the dynamic range of the assay. | Should be optimized to provide a linear response over the desired time course. |
| Incubation Time and Temperature | The duration and temperature at which the enzymatic reaction is carried out. | Influences the amount of product formed and the stability of the enzyme. | Typically optimized to achieve a balance between signal strength and assay throughput. |
| Buffer Conditions | The pH, ionic strength, and presence of any necessary cofactors in the reaction mixture. | Crucial for maintaining the optimal activity and stability of the fucosidase. | Should mimic physiological conditions as closely as possible. |
| Z'-Factor | A statistical measure of the quality of an HTS assay. | Indicates the separation between the positive and negative controls, and thus the reliability of the assay. | A value > 0.5 is generally considered acceptable for HTS. |
Strategies for Targeted Delivery of this compound and its Derivatives
The therapeutic potential of this compound and its derivatives can be significantly enhanced through the implementation of targeted delivery strategies. While these iminosugars can exhibit potent inhibitory activity against fucosidases, their clinical efficacy can be limited by factors such as poor bioavailability, off-target effects, and rapid clearance from the body. Targeted delivery systems aim to overcome these challenges by ensuring that the inhibitor accumulates at the desired site of action, thereby increasing its therapeutic index and minimizing potential side effects.
One promising approach for the targeted delivery of iminosugars is the use of nanocarriers, such as liposomes, nanoparticles, and dendrimers. These carrier systems can encapsulate the iminosugar, protecting it from degradation in the bloodstream and facilitating its transport to specific tissues or cells. The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies, peptides, or small molecules, that recognize and bind to specific receptors that are overexpressed on the surface of target cells. This active targeting strategy can significantly increase the concentration of the iminosugar at the site of disease, leading to a more potent therapeutic effect.
Another strategy involves the development of prodrugs of this compound. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. By attaching a promoiety to the iminosugar, its physicochemical properties can be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The promoiety can be designed to be cleaved off by specific enzymes that are present at the target site, leading to the localized release of the active iminosugar. This approach can be particularly useful for targeting specific organs or tissues.
Furthermore, the inherent sugar-like structure of iminosugars can be exploited for targeted delivery. Cells often express a variety of carbohydrate-binding proteins (lectins) on their surface, and these can be used as targets for iminosugar-based therapeutics. By designing iminosugar derivatives that are recognized by specific lectins, it may be possible to achieve cell-selective delivery. This approach is particularly relevant in the context of cancer and immunology, where changes in cell surface glycosylation are a common feature.
The development of effective targeted delivery systems for this compound and its derivatives requires a multidisciplinary approach, combining expertise in medicinal chemistry, nanotechnology, and biology. The careful design and evaluation of these delivery systems will be crucial for translating the in vitro potency of these iminosugars into successful clinical outcomes.
Table 3: Targeted Delivery Strategies for Iminosugar Inhibitors
| Strategy | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Nanocarriers | Encapsulation of the iminosugar in systems like liposomes or nanoparticles with surface-functionalized targeting ligands. | Protection from degradation, improved bioavailability, and active targeting to specific cells or tissues. | Potential for immunogenicity, complexity of manufacturing, and long-term toxicity concerns. |
| Prodrugs | Covalent modification of the iminosugar with a promoiety that is cleaved at the target site to release the active drug. | Improved ADME properties and localized drug release. | The need for a specific and efficient cleavage mechanism at the target site. |
| Lectin Targeting | Designing iminosugar derivatives that are recognized by specific carbohydrate-binding proteins (lectins) on target cells. | Exploits the natural biological recognition of carbohydrates for cell-selective delivery. | The specificity of lectin-carbohydrate interactions can be low, leading to off-target binding. |
Integration with Glycomics and Glycoproteomics for Comprehensive Biological Understanding
A comprehensive understanding of the biological effects of this compound and other iminosugar inhibitors necessitates their integration with the fields of glycomics and glycoproteomics. These disciplines focus on the global analysis of glycans (the entire complement of sugars in an organism) and glycoproteins (proteins with attached glycans), respectively. Given that iminosugars exert their effects by modulating the activity of glycosidases and glycosyltransferases, which are central to the synthesis and modification of glycans, a systems-level analysis of the glycome and glycoproteome is essential for elucidating their mechanisms of action and identifying biomarkers of their activity.
Glycomics technologies, such as mass spectrometry and glycan arrays, can be used to profile the changes in the cellular glycome that occur in response to treatment with an iminosugar inhibitor. By comparing the glycan profiles of treated and untreated cells, researchers can identify specific glycan structures that are altered by the inhibition of a particular fucosidase. This information can provide valuable insights into the downstream consequences of enzyme inhibition and help to identify the specific biological pathways that are affected.
Glycoproteomics, on the other hand, focuses on identifying the specific proteins that are glycosylated and characterizing the glycan structures at each glycosylation site. By using glycoproteomic approaches, it is possible to determine how the inhibition of a fucosidase by this compound affects the glycosylation of specific proteins. This is particularly important because the function of many proteins is critically dependent on their glycosylation status. Changes in the glycosylation of cell surface receptors, for example, can have profound effects on cell signaling, adhesion, and recognition.
The integration of iminosugar research with glycomics and glycoproteomics can also aid in the identification of novel therapeutic targets and biomarkers. By identifying the specific glycoproteins whose glycosylation is altered by an iminosugar inhibitor, it may be possible to identify new targets for drug development. Furthermore, the changes in the glycome or glycoproteome that are induced by an iminosugar could serve as biomarkers to monitor the efficacy of the treatment and to stratify patients who are most likely to respond.
The data generated from glycomic and glycoproteomic studies are often complex and require sophisticated bioinformatic tools for their analysis and interpretation. The development of new computational methods for the integration of these large datasets will be crucial for extracting meaningful biological insights. Ultimately, the convergence of iminosugar chemistry and biology with the systems-level approaches of glycomics and glycoproteomics will provide a more holistic understanding of the role of glycosylation in health and disease, and will pave the way for the development of more effective and personalized therapies.
Table 4: Integration of Iminosugar Research with Glycomics and Glycoproteomics
| Discipline | Focus | Application in Iminosugar Research | Potential Outcomes |
|---|---|---|---|
| Glycomics | The comprehensive study of the entire complement of glycans (sugars) in an organism. | Profiling the global changes in the cellular glycome in response to fucosidase inhibition. | Identification of specific glycan structures affected by the inhibitor and insights into downstream biological pathways. |
| Glycoproteomics | The systematic analysis of glycoproteins, including the identification of glycosylation sites and the characterization of attached glycans. | Determining how fucosidase inhibition alters the glycosylation of specific proteins. | Understanding the functional consequences of altered protein glycosylation and identifying affected cellular processes. |
| Bioinformatics | The use of computational tools to analyze and interpret large biological datasets. | Integrating and analyzing complex glycomic and glycoproteomic data to identify meaningful patterns and correlations. | Elucidation of complex biological networks and the identification of novel therapeutic targets and biomarkers. |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,5-dideoxy-1,5-imino-L-fucitol |
| p-nitrophenyl-α-L-fucopyranoside |
| 4-methylumbelliferyl-α-L-fucopyranoside |
| p-nitrophenol |
Q & A
Basic: What are the established synthetic routes for N-Methyl-1,5-dideoxy-1,5-imino-L-fucitol, and how do they differ in efficiency?
Answer:
The compound is typically synthesized from carbohydrate precursors via reductive amination. A key route starts with D-glucose, which undergoes lactonization, azide substitution, and stereoselective reduction to form the iminosugar core. Evidence from Fleet et al. (1985) demonstrates a 5-step synthesis with a 22% overall yield using D-glucose as the starting material . An alternative method from D-lyxonolactone involves selective protection of hydroxyl groups and reductive cyclization, achieving comparable yields but requiring fewer purification steps . Efficiency depends on protecting group strategies and stereochemical control during ring closure.
Basic: How is the inhibitory potency of this compound against α-L-fucosidase quantified experimentally?
Answer:
Inhibition is measured using enzyme kinetics. A standard protocol involves pre-incubating the enzyme (e.g., human liver α-L-fucosidase) with the inhibitor, followed by addition of a chromogenic substrate like p-nitrophenyl-α-L-fucopyranoside. The Ki value (1 × 10⁻⁸ M) is determined via Lineweaver-Burk plots, confirming competitive inhibition . Assays are conducted at pH 4.5–5.0 to mimic lysosomal conditions, with activity monitored spectrophotometrically at 405 nm .
Advanced: What structural modifications enhance selectivity for α-L-fucosidase over other glycosidases?
Answer:
The hydroxy group configuration at C2, C3, and C4 of the piperidine ring is critical. Modifications at C1 (e.g., methyl or guanidino groups) improve selectivity by sterically hindering non-target enzymes. For example, N-methylation reduces off-target effects on β-galactosidase while retaining α-L-fucosidase inhibition (Ki < 10⁻⁸ M) . Computational docking studies suggest that substituents at C5 (e.g., methyl in L-fucitol vs. hydroxyl in D-mannitol) optimize hydrophobic interactions with the enzyme’s active site .
Advanced: How do pH-dependent studies inform the mechanism of α-L-fucosidase inhibition?
Answer:
The protonated iminosugar forms an ion pair with a catalytic carboxylate residue (e.g., Glu-274 in human α-L-fucosidase). Inhibition potency peaks near pH 5.0, correlating with the pKa of the inhibitor’s amino group (~8.5) and the enzyme’s active-site residues. A drop in inhibition at neutral pH supports the requirement for protonation, as shown by Winchester et al. using pH-rate profiles . This data aligns with transition-state mimicry models, where the inhibitor’s charge mimics the oxocarbenium ion intermediate .
Basic: What analytical techniques validate the structure of synthesized this compound?
Answer:
- NMR : ¹H and ¹³C spectra confirm stereochemistry, with characteristic signals for the methyl group (δ ~1.2 ppm) and hydroxyl protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 194.1 for C₇H₁₅NO₄) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related iminosugars like 1,5-dideoxy-1,5-imino-D-arabinitol .
Advanced: How can computational modeling guide the design of iminosugar derivatives with improved pharmacokinetics?
Answer:
Molecular dynamics simulations and free-energy perturbation calculations predict binding affinities and metabolic stability. For example, Sevšek et al. (2017) used docking studies to optimize N-guanidino derivatives of 1,5-dideoxy-1,5-imino-D-xylitol, achieving IC₅₀ values of 3.2 nM for β-glucocerebrosidase . Models also assess logP and membrane permeability, prioritizing derivatives with balanced hydrophilicity for lysosomal targeting.
Basic: What in vitro assays are used to evaluate pharmacological chaperone potential for lysosomal storage disorders?
Answer:
- Thermal Stability Assays : Monitor enzyme stability via differential scanning fluorimetry (DSF) with SYPRO Orange dye.
- Cell-Based Activity Recovery : Patient-derived fibroblasts are treated with the inhibitor, followed by measurement of enzyme activity (e.g., α-L-fucosidase using 4-methylumbelliferyl substrates) .
- Subcellular Localization : Confocal microscopy tracks enzyme trafficking using fluorescent tags (e.g., GFP-fused α-L-fucosidase) .
Advanced: How do kinetic isotope effects (KIEs) elucidate the transition-state mimicry of iminosugars?
Answer:
Deuterium labeling at the anomeric carbon (C1) or adjacent hydroxyls (C2/C4) reveals KIEs during enzymatic hydrolysis. A KIE > 1.1 indicates distortion toward a planar oxocarbenium ion, confirming transition-state mimicry. For example, Legler et al. (1986) used ²H-labeled 1,5-dideoxy-1,5-imino-D-galactitol to demonstrate KIE values matching theoretical predictions for β-galactosidase inhibition .
Advanced: What strategies resolve contradictions in inhibitory data across glycosidase isoforms?
Answer:
- Enzyme Source Standardization : Use recombinant isoforms (e.g., human vs. bovine β-galactosidase) to eliminate species-specific variations .
- Crystallographic Overlays : Compare inhibitor-enzyme complexes (e.g., α-L-fucosidase vs. α-D-mannosidase) to identify divergent active-site residues .
- Mutagenesis Studies : Replace key residues (e.g., Glu-274 in α-L-fucosidase) to test binding hypotheses .
Basic: How are iminosugars like this compound evaluated for cytotoxicity in cell models?
Answer:
- MTT Assays : Measure mitochondrial activity in HEK293 or HepG2 cells after 48-hour exposure.
- Lysosomal Integrity Tests : Use acridine orange staining to detect pH disruption .
- Off-Target Screening : Profile against panels of GPCRs, ion channels, and kinases to identify non-glycosidase interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
